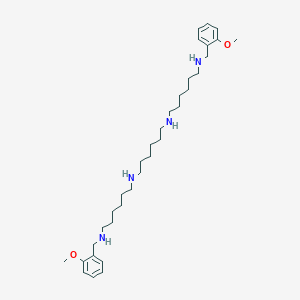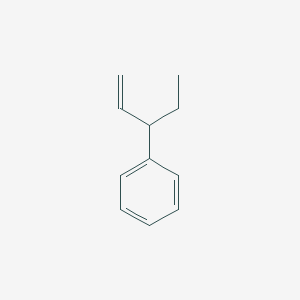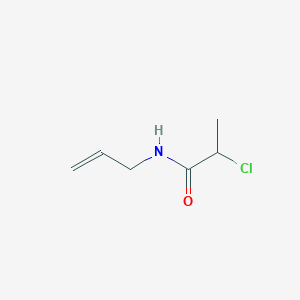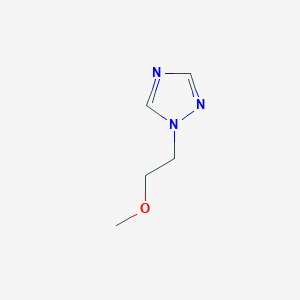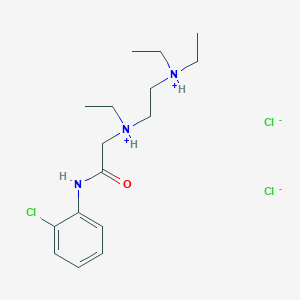
2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride is a chemical compound commonly known as Lidocaine. It is widely used as a local anesthetic and anti-arrhythmic drug. Lidocaine was first synthesized in 1943 by Löfgren and Lundqvist and has since become one of the most commonly used local anesthetics in clinical practice.
Mécanisme D'action
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the generation of action potentials. This leads to a loss of sensation and muscle function in the affected area. Lidocaine also has anti-arrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.
Effets Biochimiques Et Physiologiques
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as bradycardia and cardiac depression at high doses. Lidocaine can also cause respiratory depression and muscle weakness. In addition, Lidocaine has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is widely used in lab experiments due to its ability to block nerve impulses and its anti-arrhythmic properties. However, there are some limitations to its use. Lidocaine can be toxic at high doses and can cause respiratory depression and muscle weakness. In addition, Lidocaine can interfere with other experimental procedures, such as electrophysiological recordings.
Orientations Futures
There are a number of future directions for research on Lidocaine. One area of interest is the development of new local anesthetics with improved properties, such as longer duration of action and reduced toxicity. Another area of interest is the use of Lidocaine in combination with other drugs, such as opioids, to improve pain management. Finally, there is a need for further research on the biochemical and physiological effects of Lidocaine, particularly in relation to its anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
The synthesis of Lidocaine involves the reaction between 2,6-dimethylaniline and chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine to form 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. Finally, the compound is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form Lidocaine.
Applications De Recherche Scientifique
Lidocaine is widely used in scientific research as a local anesthetic. It is used to block nerve impulses in animals and humans, making it useful for pain management and surgical procedures. Lidocaine has also been used to study the effects of nerve block on muscle function and the central nervous system.
Propriétés
Numéro CAS |
101651-60-9 |
|---|---|
Nom du produit |
2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride |
Formule moléculaire |
C16H28Cl3N3O |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-ethylazanium;dichloride |
InChI |
InChI=1S/C16H26ClN3O.2ClH/c1-4-19(5-2)11-12-20(6-3)13-16(21)18-15-10-8-7-9-14(15)17;;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21);2*1H |
Clé InChI |
SVFFNEBDVZBLJI-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
SMILES canonique |
CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Synonymes |
2-[(2-chlorophenyl)carbamoylmethyl-ethyl-ammonio]ethyl-diethyl-azanium dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



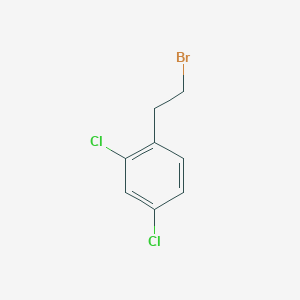
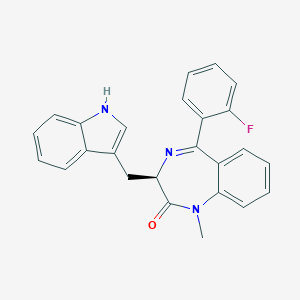
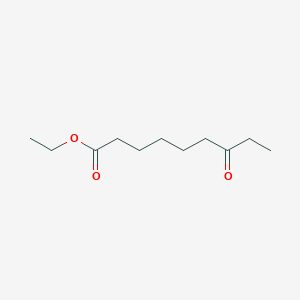
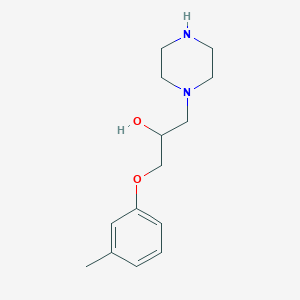
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
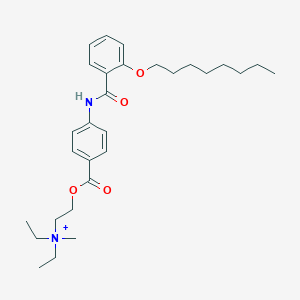
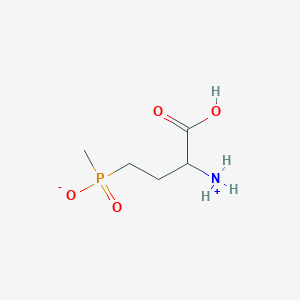
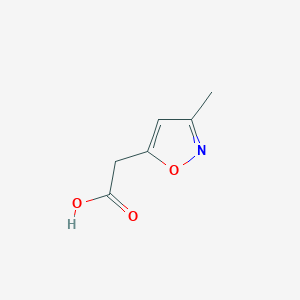
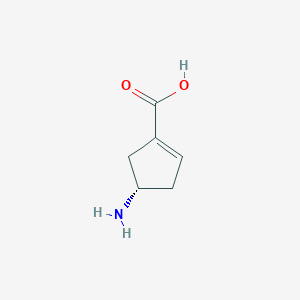
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
